molecular formula C29H30N2O6 B613488 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 110990-07-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No.: B613488
CAS No.: 110990-07-3
M. Wt: 502,57 g/mole
InChI Key: KRULQRVJXQQPQH-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502,57 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

FMOC-D-LYS(Z)-OH, also known as N-Fmoc-N’-Cbz-D-lysine or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid, is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Cbz (benzyloxycarbonyl) or Z group protects the epsilon-amino group of the lysine . These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when the peptide synthesis is complete .

Biochemical Pathways

FMOC-D-LYS(Z)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled on a solid support, allowing for easy separation of the product from the reaction mixture. The Fmoc group is removed in the presence of a base, such as piperidine, revealing the free amino group that can react with the next Fmoc-protected amino acid .

Result of Action

The result of FMOC-D-LYS(Z)-OH’s action is the successful synthesis of peptides with the desired sequence . By protecting the reactive groups on the lysine residue, it allows for the controlled formation of peptide bonds, leading to high yields of the desired peptide .

Action Environment

The action of FMOC-D-LYS(Z)-OH is influenced by several environmental factors. The temperature, pH, and the presence of other reagents can affect the efficiency of the peptide synthesis . Moreover, the choice of solvent can also have a significant impact on the reaction . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce the environmental impact .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654460
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110990-07-3
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.